Benzyl (3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate Benzyl (3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13767959
InChI: InChI=1S/C17H24N2O5/c1-17(2,3)24-15(21)18-13-9-19(10-14(13)20)16(22)23-11-12-7-5-4-6-8-12/h4-8,13-14,20H,9-11H2,1-3H3,(H,18,21)/t13-,14+/m0/s1
SMILES: CC(C)(C)OC(=O)NC1CN(CC1O)C(=O)OCC2=CC=CC=C2
Molecular Formula: C17H24N2O5
Molecular Weight: 336.4 g/mol

Benzyl (3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC13767959

Molecular Formula: C17H24N2O5

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate -

Specification

Molecular Formula C17H24N2O5
Molecular Weight 336.4 g/mol
IUPAC Name benzyl (3R,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C17H24N2O5/c1-17(2,3)24-15(21)18-13-9-19(10-14(13)20)16(22)23-11-12-7-5-4-6-8-12/h4-8,13-14,20H,9-11H2,1-3H3,(H,18,21)/t13-,14+/m0/s1
Standard InChI Key CMXBVXJSFDXHTE-UONOGXRCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1CN(C[C@H]1O)C(=O)OCC2=CC=CC=C2
SMILES CC(C)(C)OC(=O)NC1CN(CC1O)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)NC1CN(CC1O)C(=O)OCC2=CC=CC=C2

Introduction

The compound Benzyl (3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate is a complex organic molecule with a specific stereochemistry. It is crucial to note that the compound mentioned in the query seems to be a slight variation of the compound Benzyl (3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate, which is well-documented. The variation involves replacing "piperidine" with "pyrrolidine," but detailed information on the pyrrolidine version is not readily available. Therefore, this article will focus on the piperidine version, which is closely related and well-studied.

Synthesis and Applications

The synthesis of such compounds typically involves multiple steps, including the formation of the piperidine ring, introduction of the hydroxyl group, and protection of the amino group with a Boc group. These compounds are often intermediates in the synthesis of more complex molecules, such as pharmaceuticals or biologically active compounds.

Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightCAS Number
Benzyl (3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylateC18H26N2O5350.4 g/mol1549812-60-3
Benzyl (3S,4S)-4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylateC18H26N2O5350.4 g/mol724787-54-6

Both compounds have similar molecular weights and formulas but differ in their stereochemistry and the position of the amino group.

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